Murralongin

Catalog No.
S1551255
CAS No.
53011-72-6
M.F
C15H14O4
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Murralongin

CAS Number

53011-72-6

Product Name

Murralongin

IUPAC Name

2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C15H14O4/c1-9(2)11(8-16)14-12(18-3)6-4-10-5-7-13(17)19-15(10)14/h4-8H,1-3H3

InChI Key

PBAZKMWQUBDDLZ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(=C(C=O)C1=C(C=CC2=C1OC(=O)C=C2)OC)C

The exact mass of the compound Murralongin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Murralongin (CAS 53011-72-6) is a naturally occurring coumarin, a subclass of phenylpropanoids, isolated from various plant species including *Micromelum minutum* and those of the *Murraya* genus [REFS-1, REFS-2]. As a purified small molecule, it serves as a well-characterized tool for investigating specific biological activities, most notably in cytotoxicity and antiplatelet aggregation studies [REFS-1, REFS-3]. Its value in a procurement context lies in its defined structure and specific potency, which allows for reproducible experimental outcomes compared to the use of unrefined plant extracts or more common, less potent coumarin scaffolds.

Choosing a crude plant extract or a semi-purified coumarin mixture over isolated Murralongin introduces significant and unacceptable variables for scientific research. Natural sources of Murralongin, such as *Micromelum minutum*, contain a complex cocktail of related coumarins, including micromelin, murrangatin, and scopoletin, each possessing a widely different cytotoxic potency [1]. The relative concentrations of these compounds can vary significantly based on plant geography, harvest time, and extraction method. Therefore, procuring purified Murralongin is the only way to guarantee that the observed biological effects are attributable to a single, known molecular entity at a precise concentration, ensuring experiment-to-experiment reproducibility and data integrity.

Quantifiably Higher Cytotoxicity Than Common Coumarin Benchmark Scopoletin

In a comparative analysis of cytotoxicity against the human cholangiocarcinoma cell line KKU-100, Murralongin demonstrated an IC50 value of 9.0 µg/mL. This represents more than double the potency of the common and structurally related coumarin, Scopoletin, which had an IC50 of 19.2 µg/mL in the same study [1].

Evidence DimensionCytotoxicity (IC50)
Target Compound Data9.0 µg/mL
Comparator Or BaselineScopoletin: 19.2 µg/mL
Quantified Difference2.13x more potent than Scopoletin
ConditionsHuman cholangiocarcinoma cell line (KKU-100)

This provides a clear, quantitative reason to select Murralongin for cancer research applications where a significant level of activity, superior to common benchmarks, is required for generating robust results.

Purity-Linked Reproducibility: Avoids Confounding Activity from Potent Co-Isolates

The source plant for Murralongin, *Micromelum minutum*, also produces other coumarins with vastly different activities, ranging from the highly potent Microminutin (IC50 = 1.7 µg/mL) and Murrangatin (IC50 = 2.9 µg/mL) to the less active Minumicrolin (IC50 = 10.2 µg/mL) [1]. The presence of these compounds as impurities in a poorly purified sample would drastically alter experimental outcomes.

Evidence DimensionCytotoxicity Range of Co-Isolates (IC50)
Target Compound DataMurralongin IC50: 9.0 µg/mL
Comparator Or BaselineRange of co-isolates: 1.7 µg/mL to 19.2 µg/mL
Quantified DifferenceUp to 5.3-fold more potent and 2.1-fold less potent co-contaminants exist
ConditionsHuman cholangiocarcinoma cell line (KKU-100)

Procuring high-purity Murralongin is critical for data integrity, ensuring that the observed biological effect is solely attributable to the target compound and not to trace amounts of more or less potent analogs.

Expanded Utility Profile: Demonstrated Antiplatelet Aggregation Activity

Beyond its cytotoxic properties, Murralongin was identified as one of eight coumarins isolated from *Murraya omphalocarpa* that exhibited significant antiplatelet aggregation activity in vitro [1]. This establishes a distinct, secondary mechanism of action relevant to hematological and cardiovascular research.

Evidence DimensionBioactivity Profile
Target Compound DataExhibits both cytotoxicity and antiplatelet aggregation
Comparator Or BaselineAnalogs with only a single reported activity
Quantified DifferenceN/A (Qualitative Differentiation)
ConditionsIn vitro analysis of platelet aggregation

This dual activity profile increases the compound's procurement value, making it a relevant tool for labs investigating not only oncology but also thrombosis and related pathways.

Oncology Research: A Well-Characterized Cytotoxic Tool for Cholangiocarcinoma Studies

For researchers requiring a natural product with defined, mid-range cytotoxicity against cholangiocarcinoma cells, Murralongin provides a reliable option with over twice the potency of the common coumarin Scopoletin [1]. Its use is justified when establishing baseline dose-response curves or when a hyper-potent compound is not suitable.

Assay Development: A Pure, Single-Molecule Positive Control

In the development of cell-based assays or high-throughput screens, the use of a single, high-purity compound is non-negotiable for reproducibility. Murralongin is the right choice over crude extracts to serve as a reliable positive control, ensuring that assay performance is not skewed by potent impurities found in its natural source [1].

Cardiovascular Research: Screening for Novel Anti-Thrombotic Agents

Labs investigating novel mechanisms for controlling platelet aggregation can use Murralongin as a validated starting point. Its demonstrated antiplatelet activity makes it a suitable candidate for screening and mechanistic studies in thrombosis and hematology research models [2].

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

258.08920892 Da

Monoisotopic Mass

258.08920892 Da

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

53011-72-6

Dates

Last modified: 08-15-2023

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